3-Methyloctanoic acid

Description

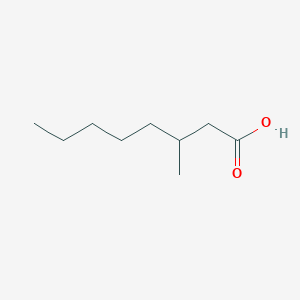

Structure

3D Structure

Properties

IUPAC Name |

3-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-8(2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSWLQPMYFCNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976050 | |

| Record name | 3-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6061-10-5 | |

| Record name | 3-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Physiological Relevance of 3 Methyloctanoic Acid

Natural Occurrence of 3-Methyloctanoic Acid in Biological Systems

The branched-chain fatty acid this compound, while not as ubiquitously studied as its isomer 4-methyloctanoic acid, has been identified in various natural contexts, suggesting its involvement in a range of biological processes. Its detection in microorganisms, plants, and animal lipids and secretions underscores its diverse ecological and physiological relevance.

Presence in Microorganisms

While extensive research has focused on the production of various volatile fatty acids by microorganisms, direct evidence specifically detailing the production of this compound by bacteria or fungi is not widely documented in the current scientific literature. However, the role of skin microbiota, such as Corynebacterium species, in the biotransformation of odorless precursors in apocrine sweat into a variety of volatile and odorous compounds, including branched-chain fatty acids, is well-established. This metabolic activity of the axillary microbiome is a key contributor to human body odor, and it is plausible that this compound may be a minor component of this complex mixture of compounds, even if not explicitly identified in all studies. Further targeted metabolomic studies of specific microbial strains are needed to definitively confirm the production of this compound by microorganisms.

Identification in Plants

The occurrence of this compound in the plant kingdom is not extensively reported. However, a related compound, (3S,4S)-4-hydroxy-3-methyloctanoic acid, has been identified in the plant species Platycarya strobilacea. guaminsects.net This finding suggests that the biochemical pathways for the synthesis of a this compound backbone exist in plants. Whether the non-hydroxylated form, this compound, is also present as a volatile compound or an intermediate in this or other plant species remains an area for further investigation. Plant volatiles play crucial roles in defense, pollination, and communication, and a comprehensive analysis of the volatile profiles of various plant species may yet reveal the presence of this compound.

Detection in Animal Lipids and Secretions

The presence of this compound and its isomers has been noted in various animal lipids and secretions, where they often contribute to characteristic odors and can act as chemical signals.

In mammals, branched-chain fatty acids are known contributors to species-specific scents and flavors. While 4-methyloctanoic acid is well-documented as a key compound responsible for the characteristic flavor of goat and sheep milk and meat, the specific presence and role of this compound are less clear. Some studies on mammalian scent glands, such as those of the wolverine, have identified various methyl-branched fatty acids like 3-methylbutanoic acid in their secretions, which are used for territorial marking and sexual signaling. Although this compound was not specifically identified in these particular studies, the presence of other similar branched-chain fatty acids in mammalian secretions suggests that it could be a component of the complex chemical profiles of other species.

The distinctive "goaty" or "mutton" flavor in the meat and dairy products of small ruminants is largely attributed to a group of branched-chain fatty acids. Research has highlighted 4-methyloctanoic acid as a primary contributor to this specific aroma.

| Animal Product | Key Flavor Compound | Reference |

| Goat and Sheep Milk | 4-Methyloctanoic acid | nih.gov |

| Mutton and Goat Meat | 4-Methyloctanoic acid | tandfonline.com |

In the insect world, chemical communication is paramount, and branched-chain fatty acids often play a crucial role as pheromones. While there is a wealth of information on 4-methyloctanoic acid, specific reports on this compound as an insect pheromone are scarce.

Aggregation pheromones are chemical signals that lead to the congregation of both sexes at a particular location for mating, feeding, or overwintering. A prominent example of a branched-chain fatty acid acting as an aggregation pheromone is found in rhinoceros beetles of the genus Oryctes. Extensive research has identified the male-produced aggregation pheromone of several Oryctes species, such as the coconut rhinoceros beetle (Oryctes rhinoceros), as primarily consisting of ethyl 4-methyloctanoate, with 4-methyloctanoic acid also being a component. guaminsects.netnih.govnih.gov

It is critical to distinguish that the well-documented aggregation pheromone in these beetles is the 4-methyl isomer, not this compound. The specificity of pheromone receptors in insects is typically very high, and it is unlikely that this compound would elicit the same behavioral response. To date, there is no conclusive evidence to suggest that this compound itself functions as an aggregation pheromone in any insect species. The detailed findings for the closely related isomer are presented in the table below for comparative context.

| Insect Species | Pheromone Component | Function | Reference(s) |

| Oryctes rhinoceros (Coconut Rhinoceros Beetle) | 4-Methyloctanoic acid | Aggregation Pheromone | nih.gov |

| Oryctes elegans | 4-Methyloctanoic acid | Aggregation Pheromone | guaminsects.net |

| Oryctes monoceros | Ethyl 4-methyloctanoate (related ester) | Aggregation Pheromone | guaminsects.net |

Insect Systems and Pheromones

Sex Pheromones

While specific research identifying this compound as a sex pheromone is limited, the broader class of methyl-branched fatty acids is known to play a role in chemical communication among insects. nih.gov For instance, 4-methyloctanoic acid, a structural isomer of this compound, has been identified as a component of the aggregation pheromone in several species of rhinoceros beetles. guaminsects.netacs.org In the cowpea weevil, Callosobruchus maculatus, a blend of short-chain carboxylic acids, including 3-methyleneheptanoic acid and various isomers of 3-methyl-heptenoic acid, functions as a female-produced sex pheromone. usda.gov These related compounds suggest that the structural motif of a medium-chain fatty acid with a methyl branch is a recurring feature in insect pheromones. nih.govusda.gov

Insect sex pheromones are generally blends of multiple compounds, and in many cases, a single component can elicit a behavioral response. nih.gov These chemical signals are highly species-specific and are crucial for mate location and reproductive success. mdpi.com The diversity of chemical structures used as pheromones is vast, encompassing hydrocarbons, alcohols, esters, epoxides, aldehydes, ketones, and carboxylic acids. nih.gov

| Compound | Type of Pheromone | Insect Species |

|---|---|---|

| 4-Methyloctanoic acid | Aggregation Pheromone | Rhinoceros Beetles (genus Oryctes) guaminsects.netacs.org |

| 3-Methyleneheptanoic acid | Sex Pheromone Component | Cowpea Weevil (Callosobruchus maculatus) usda.gov |

| (Z)-3-Methyl-3-heptenoic acid | Sex Pheromone Component | Cowpea Weevil (Callosobruchus maculatus) usda.gov |

| (E)-3-Methyl-3-heptenoic acid | Sex Pheromone Component | Cowpea Weevil (Callosobruchus maculatus) usda.gov |

Roles of this compound in Cellular and Physiological Processes

Contribution to Cell Membrane Structure and Function

Branched-chain fatty acids (BCFAs) like this compound are integral components of the cell membranes of many bacteria. Their presence is crucial for maintaining the fluidity and integrity of the phospholipid bilayer. The methyl branch in BCFAs disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This effect is analogous to the role of unsaturated fatty acids in eukaryotic cell membranes.

The incorporation of BCFAs into membrane phospholipids (B1166683) has been shown to reduce the thickness of the lipid bilayer and increase its fluidity. The specific position of the methyl group along the fatty acid chain can influence the extent of this fluidizing effect. While direct studies on the incorporation of this compound into phospholipids are not extensively documented, the general principles of BCFA incorporation suggest that it would be integrated into phospholipid structures through the action of various acyltransferases. arvojournals.orgnih.govmdpi.com The physical properties of membranes containing BCFAs are critical for the proper function of embedded proteins and for the cell's ability to adapt to different environmental conditions.

Involvement in Energy Metabolism

The catabolism of this compound is expected to proceed through pathways that are common to other branched-chain fatty acids. The presence of a methyl group on the beta-carbon (carbon 3) poses a block to the standard beta-oxidation pathway that typically degrades straight-chain fatty acids. wikipedia.orgaocs.orgreactome.org For fatty acids with a methyl group at an odd-numbered carbon, such as this compound, an alternative pathway known as alpha-oxidation is often initiated. researchgate.net This process shortens the fatty acid by one carbon, allowing the resulting molecule to then enter the beta-oxidation pathway. researchgate.net

Another potential metabolic fate for 3-methyl-substituted fatty acids is omega-oxidation, which involves the oxidation of the terminal methyl group. This pathway becomes more prominent when beta-oxidation is inhibited.

Studies on the closely related 2-methyloctanoic acid have shown that it is oxidized to propionic acid and carbon dioxide in various mammalian tissues, with the liver being the most active site. nih.gov This suggests that the carbon skeleton of branched-chain octanoic acids can be effectively broken down for energy production. nih.gov

Influence on Signaling Processes

Fatty acids and their derivatives are increasingly recognized as important signaling molecules that can regulate a wide array of cellular processes. nih.gov They can act as ligands for various receptors, including G protein-coupled receptors (GPCRs), which are a large family of transmembrane proteins that transduce extracellular signals into intracellular responses. nih.govmdpi.comyoutube.com The activation of GPCRs by fatty acids can trigger downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate, ultimately leading to changes in gene expression and cellular function. nih.gov

While the direct interaction of this compound with specific receptors has not been extensively characterized, its structural similarity to other known signaling lipids suggests a potential role in cellular communication. The diversity of GPCRs and their ability to bind to a wide range of ligands, including lipids, makes them plausible targets for branched-chain fatty acids. nih.govnih.gov

Immunomodulatory Effects

Branched-chain fatty acids produced by bacteria can have significant immunomodulatory effects on the host. In the context of bacterial infections, the composition of fatty acids in the bacterial cell envelope can influence the host's innate immune response. For example, in Staphylococcus aureus, the synthesis of BCFAs can alter the structure of lipoproteins, which are potent activators of the immune system through their interaction with Toll-like receptor 2 (TLR2).

The incorporation of BCFAs into bacterial lipoproteins can reduce the ability of these molecules to stimulate TLR2, thereby dampening the host's inflammatory response. This can be a mechanism for the bacteria to evade the host's immune system and establish a persistent infection.

Furthermore, metabolites from gut microbiota, which can include a variety of short and branched-chain fatty acids, are known to interact with and modulate the activity of immune cells. nih.govnih.govfrontiersin.org Mucosal-Associated Invariant T (MAIT) cells, a type of innate-like T cell, can be activated by bacterial-derived vitamin B2 metabolites presented by the MR1 molecule. nih.govfrontiersin.org This highlights the intricate communication between bacterial lipid metabolism and the host immune system. nih.govnih.govfrontiersin.org

Role in Lipid Metabolism

The metabolism of this compound is intertwined with the broader pathways of lipid synthesis and degradation. The biosynthesis of branched-chain fatty acids typically utilizes branched-chain amino acids as precursors. For example, the catabolism of isoleucine can lead to the formation of 2-methylbutyryl-CoA, which can then serve as a primer for the synthesis of odd-numbered anteiso-branched fatty acids. Similarly, leucine (B10760876) and valine can give rise to primers for other types of branched-chain fatty acids.

The degradation of this compound, as mentioned in the context of energy metabolism, involves specialized enzymatic pathways to bypass the methyl branch. The initial steps of leucine catabolism, for instance, involve enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase, leading to the formation of isovaleryl-CoA. nih.gov Further metabolism of this intermediate generates acetyl-CoA and acetoacetate. nih.gov The metabolic pathways for branched-chain fatty acids and branched-chain amino acids are thus interconnected. nih.gov

| Metabolic Process | Key Features | Potential End Products |

|---|---|---|

| Biosynthesis | Utilizes branched-chain amino acid catabolites as primers. | Incorporation into complex lipids (e.g., phospholipids). |

| Catabolism (Degradation) | Inhibition of standard beta-oxidation by the 3-methyl group. researchgate.net Potential involvement of alpha-oxidation and omega-oxidation. researchgate.net | Propionyl-CoA, Acetyl-CoA, Carbon Dioxide. nih.gov |

Transport Mechanisms of Branched-Chain Fatty Acids

The transport of fatty acids across biological membranes is a critical process for their subsequent metabolism and physiological functions. While the precise transport mechanisms for this compound have not been extensively studied, the general principles governing fatty acid uptake by cells can be applied. Fatty acids can traverse the cell membrane through two primary, non-exclusive pathways: passive diffusion and protein-mediated transport.

Free fatty acids, due to their negative charge, cannot readily penetrate biological membranes and require specific transport proteins, such as the SLC27 family of fatty acid transport proteins, to cross the cell membrane. wikipedia.org Once inside the cytosol, they must be transported into the mitochondrial matrix for beta-oxidation to occur. wikipedia.org For long-chain fatty acids, this process involves the carnitine shuttle. wikipedia.org

In the context of branched-chain fatty acids, research has identified a link between branched-chain amino acid (BCAA) catabolism and the regulation of fatty acid transport. A catabolic intermediate of the BCAA valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), has been identified as a paracrine regulator of trans-endothelial fatty acid transport. nih.govprinceton.edu Secreted by muscle cells, 3-HIB activates endothelial fatty acid transport, which in turn stimulates the uptake of fatty acids by muscle tissue in vivo. nih.govprinceton.edu This can lead to an accumulation of lipids in the muscle, potentially contributing to insulin (B600854) resistance. nih.govprinceton.edu This finding suggests a potential regulatory link between BCAA metabolism and the transport of fatty acids, which may be relevant for branched-chain fatty acids like this compound.

Table 1: Key Mechanisms in Fatty Acid Transport

| Transport Mechanism | Description | Key Molecules/Proteins |

|---|---|---|

| Passive Diffusion | Movement of fatty acids across the plasma membrane down a concentration gradient. This process is facilitated by the protonation of the fatty acid prior to entering the lipid bilayer. researchgate.net | - |

| Protein-Mediated Transport | Facilitated transport of fatty acids across the cell membrane by specific proteins. | SLC27 family fatty acid transport proteins, CD36, Fatty Acid Binding Proteins (FABPs). wikipedia.orgnih.gov |

| Mitochondrial Transport (Carnitine Shuttle) | Transport of long-chain fatty acyl-CoA from the cytosol into the mitochondrial matrix for β-oxidation. | Carnitine palmitoyltransferase I (CPT1), Carnitine-acylcarnitine translocase (CACT), Carnitine palmitoyltransferase II (CPT2). wikipedia.org |

| Regulatory Mechanisms | Paracrine signaling that influences fatty acid transport across the endothelium. | 3-hydroxyisobutyrate (3-HIB) derived from valine catabolism. nih.govprinceton.edu |

Impact on Lipid Profile and Homeostasis

A systematic review and meta-analysis of clinical trials indicated that diets enriched with MCFAs led to significantly higher concentrations of high-density lipoprotein (HDL) cholesterol compared to diets enriched with LCSFAs. nih.gov The same analysis found no significant effect on triglyceride, low-density lipoprotein (LDL) cholesterol, or total cholesterol concentrations. nih.gov Furthermore, the consumption of MCFA-rich diets was associated with a significant increase in apolipoprotein A-I (apoA-I) concentrations, a key component of HDL. nih.gov

The differential effects of various fatty acids on lipid profiles are well-established. For instance, palmitic acid-enriched diets have been shown to increase fasting plasma LDL cholesterol and HDL cholesterol concentrations. nih.gov In contrast, oleic acid can improve the blood lipid profile. nih.gov Omega-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are effective in reducing triglyceride levels, though they have different effects on HDL and LDL cholesterol. nih.gov

While these findings provide a general framework for understanding the potential effects of MCFAs, it is important to note that specific branched-chain fatty acids may have unique metabolic fates and physiological impacts that differ from their straight-chain counterparts.

Relationship to Olfactory Cues and Human Scent

Human body odor is a complex mixture of volatile organic compounds, and secretions from the axillary (armpit) glands are a primary contributor. nih.gov A significant portion of this characteristic scent is derived from the bacterial transformation of odorless precursor molecules secreted by these glands. nih.gov Among the key odoriferous compounds are a variety of volatile carboxylic acids, including branched-chain fatty acids.

Metabolic Precursors of Odorants

The volatile and odorous fatty acids that contribute to human scent are not secreted in their free form. Instead, they are released from non-volatile, odorless precursors. Research has shown that key odorants, such as (E)-3-methyl-2-hexenoic acid and 3-hydroxy-3-methylhexanoic acid, are liberated from glutamine conjugates. nih.govnih.gov These conjugates are secreted into the axilla and are then cleaved by specific bacterial enzymes to release the volatile, odorous carboxylic acids. nih.gov

While the direct precursor for this compound has not been explicitly identified in the available literature, it is highly probable that it follows a similar pathway, being released from an amino acid conjugate. The analysis of axillary secretions has revealed the presence of over 28 different carboxylic acids that are released by the action of bacterial enzymes, many of which had not been previously reported from a natural source. nih.gov This diversity of released acids, present in varying relative amounts among individuals, likely contributes to the unique "compound odor" that characterizes an individual's body scent. nih.gov

Bacterial Contributions to Metabolite Production

The microbial communities residing on the skin, particularly in the axillary region, play a crucial role in the generation of body odor. Specific bacteria possess the necessary enzymatic machinery to metabolize the odorless precursors present in axillary secretions.

Staphylococcus species, such as Staphylococcus aureus and Staphylococcus epidermidis, are significant contributors to the production of certain odorants like diacetyl from sweat components. nih.govresearchgate.net However, for the release of volatile carboxylic acids, Corynebacterium species are of particular importance. nih.gov These bacteria produce a specific Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA) that cleaves the glutamine conjugates, releasing the odoriferous fatty acids. nih.gov

The metabolic activity of various skin bacteria can lead to the production of a range of volatile compounds. For example, some bacteria can produce propionic acid from the fermentation of substrates like lactate, serine, and alanine. mdpi.com Lactic acid bacteria also contribute to the production of various organic acids in different environments. mdpi.com The composition of the skin microbiome, therefore, is a key determinant of the specific volatile fatty acid profile and the resulting body odor of an individual.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxyisobutyrate |

| (E)-3-methyl-2-hexenoic acid |

| 3-hydroxy-3-methylhexanoic acid |

| Palmitic acid |

| Oleic acid |

| Eicosapentaenoic acid (EPA) |

| Docosahexaenoic acid (DHA) |

| Diacetyl |

| Propionic acid |

| Valine |

| Glutamine |

| Lactate |

| Serine |

Metabolic Pathways and Biosynthesis of 3 Methyloctanoic Acid

Biosynthetic Routes to 3-Methyloctanoic Acid

The synthesis of this compound, like other anteiso-BCFAs, originates from the catabolism of specific amino acids, which provide the initial branched-chain "starter" unit for fatty acid synthesis.

In many bacteria, the biosynthesis of branched-chain fatty acids is initiated from the degradation products of branched-chain amino acids such as leucine (B10760876), valine, and isoleucine. For this compound, the precursor is the amino acid isoleucine. The general microbial pathway can be outlined as follows:

Precursor Formation : The biosynthesis begins with the branched-chain amino acid L-isoleucine.

Transamination : L-isoleucine undergoes transamination to form the corresponding α-keto acid, α-keto-β-methylvaleric acid.

Decarboxylation : This α-keto acid is then oxidatively decarboxylated to produce 2-methylbutyryl-CoA. This step is a critical commitment step and is catalyzed by a branched-chain α-keto acid dehydrogenase complex.

Chain Elongation : The 2-methylbutyryl-CoA molecule serves as the primer for the fatty acid synthase (FAS) system. The carbon chain is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. In the case of this compound, this elongation process would involve three cycles of the FAS system to add a total of six carbons to the initial five-carbon branched primer.

This pathway is common in various bacterial species and is responsible for the diversity of branched-chain fatty acids found in their cell membranes.

| Stage | Description | Key Molecules Involved |

|---|---|---|

| Initiation | Conversion of L-isoleucine to a branched-chain primer. | L-isoleucine, α-keto-β-methylvaleric acid, 2-methylbutyryl-CoA |

| Elongation | Sequential addition of two-carbon units to the primer. | Malonyl-CoA, Fatty Acid Synthase (FAS) system |

| Termination | Release of the final fatty acid product. | This compound |

The synthesis of this compound is governed by a set of specific enzymes that catalyze each step of the biosynthetic pathway. The key enzymatic mechanisms are:

Branched-Chain Amino Acid Transaminase (BCAT) : This enzyme initiates the process by transferring the amino group from isoleucine to an α-keto acid acceptor, producing α-keto-β-methylvaleric acid.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex : This multi-enzyme complex is crucial for the oxidative decarboxylation of α-keto-β-methylvaleric acid to form 2-methylbutyryl-CoA. The activity of this complex is often a key regulatory point in the synthesis of branched-chain fatty acids.

β-Ketoacyl-ACP Synthase III (FabH) : This enzyme is a key component of the bacterial fatty acid synthase (FAS) system. It catalyzes the initial condensation reaction between the 2-methylbutyryl-CoA primer and malonyl-ACP (acyl carrier protein), thereby initiating the elongation of the fatty acid chain. The substrate specificity of FabH is a major determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.

Fatty Acid Synthase (FAS) System : Following the initial condensation, the rest of the FAS system, which includes enzymes for reduction, dehydration, and further reduction, carries out the subsequent cycles of chain elongation until the final length of this compound is achieved.

Degradation and Catabolism of this compound

The breakdown of this compound presents a unique challenge to the standard fatty acid degradation pathway due to the presence of a methyl group at the β-position (carbon 3). This structural feature necessitates an alternative initial degradation step before the main catabolic pathway can proceed.

Standard β-oxidation is blocked for 3-methyl-branched fatty acids because the methyl group on the β-carbon prevents the formation of a keto group at that position, a required step in the β-oxidation cycle. wikipedia.org To overcome this, cells employ a process called alpha-oxidation . wikipedia.org

The alpha-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org This process occurs in the peroxisomes and can be summarized in the following steps: nih.gov

Activation : this compound is first activated to its coenzyme A (CoA) ester, 3-methyloctanoyl-CoA. nih.gov

Hydroxylation : The 3-methyloctanoyl-CoA is then hydroxylated at the α-carbon (carbon 2) to form 2-hydroxy-3-methyloctanoyl-CoA. nih.gov This reaction is catalyzed by phytanoyl-CoA hydroxylase (PAHX). nih.gov

Cleavage : The 2-hydroxy-3-methyloctanoyl-CoA is cleaved into 2-methylheptanal (B49883) and formyl-CoA. nih.gov This step is carried out by 2-hydroxyphytanoyl-CoA lyase (2-HPCL). nih.gov

Oxidation : The resulting 2-methylheptanal is oxidized by an aldehyde dehydrogenase to form 2-methylheptanoic acid. nih.gov

The product, 2-methylheptanoic acid, no longer has a methyl group on its β-carbon and can now be activated to its CoA ester and subsequently enter the standard β-oxidation pathway for further degradation.

Following the initial alpha-oxidation, the resulting 2-methylheptanoic acid enters the β-oxidation pathway. The degradation of this 2-methyl-branched fatty acid will proceed through several cycles of β-oxidation. The intermediates will be successively shorter acyl-CoA esters.

The end products of the complete oxidation of this compound are:

Propionyl-CoA : Due to the odd-numbered position of the methyl group in the original molecule, the final round of β-oxidation will yield a three-carbon unit, propionyl-CoA.

Acetyl-CoA : The preceding cycles of β-oxidation will release two-carbon units in the form of acetyl-CoA.

Carbon Dioxide (CO2) : The formyl-CoA produced during the initial alpha-oxidation step is ultimately converted to CO2. wikipedia.org

These end products can then enter central metabolic pathways. Acetyl-CoA can enter the citric acid cycle for energy production, and propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate. A study on the closely related compound, 2-methyloctanoic acid, showed that it is readily oxidized to propionic acid and carbon dioxide in liver mitochondria. nih.gov

| Product | Originating Pathway | Metabolic Fate |

|---|---|---|

| Acetyl-CoA | Beta-Oxidation | Citric Acid Cycle, Ketogenesis |

| Propionyl-CoA | Beta-Oxidation | Conversion to Succinyl-CoA (Citric Acid Cycle Intermediate) |

| Carbon Dioxide | Alpha-Oxidation (from Formyl-CoA) | Exhaled |

The metabolism of this compound is tightly regulated to meet the cell's metabolic needs and to prevent the accumulation of potentially toxic intermediates. The regulation occurs at several levels:

Substrate Availability : The rate of biosynthesis is dependent on the availability of the precursor, isoleucine. Similarly, the rate of catabolism is influenced by the concentration of this compound itself.

Enzyme Regulation : Key enzymes in both the biosynthetic and catabolic pathways are subject to regulation. For instance, the branched-chain α-keto acid dehydrogenase (BCKDH) complex is a major regulatory point in the synthesis pathway and is often regulated by phosphorylation/dephosphorylation cycles. In the catabolic pathway, the enzymes of β-oxidation can be allosterically inhibited by high ratios of NADH/NAD+ and acetyl-CoA/CoA, signaling a high energy state in the cell.

Transcriptional Regulation : The expression of genes encoding the enzymes involved in these pathways can be regulated by transcription factors that respond to the nutritional state of the organism. For example, peroxisome proliferator-activated receptors (PPARs) are known to regulate the expression of genes involved in fatty acid oxidation.

Analytical Methodologies for 3 Methyloctanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 3-methyloctanoic acid, enabling its separation from other fatty acids and matrix components. The choice of technique often depends on the sample complexity, required sensitivity, and the analytical goal, whether it is quantification or isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the polarity and relatively low volatility of carboxylic acids, derivatization is a common prerequisite for GC analysis. This process converts the carboxylic acid into a less polar and more volatile ester, typically a methyl ester (FAME) or a silyl (B83357) ester, which improves chromatographic peak shape and thermal stability. unco.eduresearchgate.net

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). researchgate.net The mass spectrum for the isomeric 4-methyloctanoic acid, for example, is available in the NIST database and serves as a valuable reference for identifying characteristic fragmentation patterns. nih.govnist.gov

Key Research Findings:

Derivatization: Esterification to fatty acid methyl esters (FAMEs) is the most common approach prior to GC-MS analysis of fatty acids. researchgate.net This not only increases volatility but also allows for the use of standard non-polar GC columns.

Separation: High-resolution capillary columns (e.g., those with a polyethylene (B3416737) glycol or polysiloxane stationary phase) are effective in separating different fatty acid esters, including branched-chain isomers. nih.gov

Identification: Electron ionization (EI) mass spectra of branched-chain fatty acid esters show characteristic fragmentation patterns that allow for the determination of the branch position. The mass spectrum of a compound like this compound methyl ester would be compared against a library database for confirmation. nih.gov

Table 1: Typical GC-MS Parameters and Expected Data for this compound Analysis

| Parameter | Typical Value/Description |

| Sample Preparation | Derivatization to methyl ester (FAME) using BF₃/methanol or HCl/methanol. |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5). |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). |

| Oven Temperature | Programmed temperature gradient, e.g., initial temp of 60°C, ramped to 250°C. |

| Injection Mode | Split or splitless, depending on concentration. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Data Acquisition | Full scan mode for identification; Selected Ion Monitoring (SIM) for enhanced quantification. |

| Expected m/z Fragments | Based on data for isomers like 4-methyloctanoic acid, key fragments for the methyl ester would include the molecular ion (M⁺) and fragments from alpha-cleavages around the branch point. nih.govnist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative to GC-MS, particularly for less volatile compounds or when derivatization is to be avoided. However, the direct analysis of short and medium-chain fatty acids like this compound by reversed-phase LC can be challenging due to their high polarity, which results in poor retention on common C18 columns. nih.govlcms.cz

To overcome this, derivatization is often employed to increase the hydrophobicity of the molecule and to introduce a readily ionizable group, thereby enhancing MS detection sensitivity. mdpi.com A widely used derivatization agent for carboxylic acids in LC-MS is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to form a hydrazone derivative. nih.govunimi.it This derivative exhibits improved retention on reversed-phase columns and better ionization efficiency in the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

Key Research Findings:

Enhanced Retention: Derivatization with reagents like 3-NPH significantly improves the retention of short to medium-chain fatty acids on reversed-phase columns (e.g., C8 or C18). nih.govunimi.it

Increased Sensitivity: The derivative allows for highly sensitive detection using tandem mass spectrometry (MS/MS), which provides excellent specificity for quantification in complex biological matrices. unimi.it

Methodology: A typical method involves separation on a C18 column with a gradient mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid. nih.govnih.gov

Table 2: Typical LC-MS Parameters for Derivatized this compound Analysis

| Parameter | Typical Value/Description |

| Sample Preparation | Derivatization with 3-nitrophenylhydrazine (3-NPH) using a coupling agent like EDC in the presence of pyridine. nih.gov |

| LC Column | Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size). |

| Mobile Phase | Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min. |

| MS Ionization | Electrospray Ionization (ESI), typically in negative mode. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap. |

| Data Acquisition | Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (derivatized molecule) to a specific product ion. |

High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of this compound, often with ultraviolet (UV) or fluorescence detection. A significant challenge is that saturated fatty acids lack a strong native chromophore, making high-sensitivity UV detection difficult. unco.eduhplc.eu Analysis of underivatized acids is possible by monitoring the carboxyl group's weak absorbance at low UV wavelengths (around 205-210 nm), but this approach can suffer from low sensitivity and interference from other compounds that absorb in this region. nih.gov

To improve sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag is a common strategy. unco.edu Reagents that introduce a phenyl or other aromatic group allow for detection at higher, more specific wavelengths, reducing background interference. The separation is typically achieved using reversed-phase chromatography, where retention increases with the length of the alkyl chain. aocs.org

Key Research Findings:

Separation: Reversed-phase HPLC on C18 columns is effective for separating fatty acids based on chain length and branching. hplc.eu

Detection: While direct UV detection at low wavelengths is possible, derivatization to form UV-active esters (e.g., phenacyl esters) significantly enhances detection limits. aocs.org

Isomer Separation: HPLC can be particularly useful for separating positional and geometric isomers of fatty acids, sometimes with greater efficiency than GC. unco.eduhplc.eu

Table 3: Typical HPLC Conditions for this compound Analysis

| Parameter | Typical Value/Description |

| Sample Preparation | Direct injection or derivatization with a UV-absorbing agent (e.g., p-bromophenacyl bromide). |

| HPLC Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or TFA. aocs.org |

| Flow Rate | 1.0 mL/min. |

| Detection | UV detector set at ~210 nm for underivatized acid or at a higher wavelength (e.g., 254 nm) for derivatized acid. |

| Quantification | Based on peak area comparison to an external calibration curve prepared with authentic standards. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing the purity of standards or isolated samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling in ¹H NMR reveals connectivity between adjacent protons. rsc.org

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the methyl branch, the methine proton at the branch point (C3), the methylene (B1212753) protons adjacent to the carboxyl group (C2), the terminal methyl group of the straight-chain portion, and the various methylene groups along the chain. The unique signal for the acidic proton of the carboxyl group would appear far downfield. rsc.org Similarly, the ¹³C NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | ~10-12 | Singlet (broad) |

| -CH₂-COOH (C2) | ~2.2-2.4 | Multiplet |

| -CH(CH₃)- (C3) | ~1.8-2.0 | Multiplet |

| -CH(CH₃)- (C3-Methyl) | ~0.9-1.1 | Doublet |

| -(CH₂)₄- | ~1.2-1.6 | Multiplet (overlapping) |

| -CH₃ (Terminal, C8) | ~0.8-0.9 | Triplet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH (C1) | ~175-180 |

| -CH₂-COOH (C2) | ~40-45 |

| -CH(CH₃)- (C3) | ~35-40 |

| -CH(CH₃)- (C3-Methyl) | ~18-22 |

| C4 | ~30-35 |

| C5, C6, C7 | ~22-32 (overlapping) |

| -CH₃ (Terminal, C8) | ~14 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. These absorptions are typically strong and easily identifiable. spectroscopyonline.com The spectrum for the closely related isomer, 4-methyloctanoic acid, is available in the NIST database and shows the expected characteristic peaks. nist.gov

The most prominent feature is an extremely broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comdocbrown.info Another key peak is the intense, sharp absorption corresponding to the carbonyl (C=O) stretching vibration, which appears around 1710 cm⁻¹. spectroscopyonline.com Additional informative peaks include the C-O stretching vibration and the out-of-plane O-H bend. spectroscopyonline.comdocbrown.info

Table 6: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| 3300 - 2500 | O-H stretch (Carboxylic acid) | Very broad, strong |

| 2960 - 2850 | C-H stretch (Alkyl) | Strong, sharp |

| ~1710 | C=O stretch (Carbonyl) | Strong, sharp |

| ~1460 | C-H bend (Methylene/Methyl) | Medium |

| ~1300 | C-O stretch | Medium |

| ~930 | O-H bend (Out-of-plane) | Broad, medium |

Sample Preparation and Extraction Techniques

The accurate analysis of this compound from complex biological samples necessitates robust and efficient sample preparation and extraction methodologies. These initial steps are critical for removing interfering substances, concentrating the analyte of interest, and ensuring compatibility with downstream analytical instrumentation. The choice of technique depends on the sample matrix, the concentration of the analyte, and the specific analytical goals.

Solid-Phase Microextraction (SPME) in Biological Matrices

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound from various biological matrices. The technique utilizes a fused-silica fiber coated with a stationary phase. researchgate.net When exposed to a sample, analytes partition from the sample matrix (liquid or gas phase) into the fiber coating until equilibrium is reached. nih.gov

In the context of biological matrices, Headspace SPME (HS-SPME) is often the preferred method. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, which minimizes matrix effects from non-volatile components like salts and proteins commonly found in plasma, urine, or tissue homogenates. nih.gov This approach is advantageous as it protects the fiber from damage and contamination by complex matrix components. nih.gov

The selection of the fiber coating is crucial for efficient extraction. For medium-chain fatty acids like this compound, fibers with a combination of polarity and porosity are effective. A common choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers a broad range of selectivity for various volatile and semi-volatile analytes. mdpi.com The extraction efficiency in SPME is influenced by several parameters that must be optimized for reliable and reproducible results.

Table 1: Key Parameters for SPME Method Optimization

| Parameter | Description | Typical Conditions for Fatty Acid Analysis | Rationale |

| Fiber Coating | The stationary phase on the fiber that extracts the analyte. | DVB/CAR/PDMS, Polyacrylate | Selected based on analyte polarity and volatility to maximize partitioning. |

| Extraction Mode | The method of exposing the fiber to the sample. | Headspace (HS) or Direct Immersion (DI) | HS is preferred for complex biological matrices to avoid matrix interference. nih.gov |

| Temperature | The temperature at which the sample is equilibrated and extracted. | 40-80 °C | Increases analyte volatility, facilitating its transfer to the headspace and shortening equilibration time. researchgate.net |

| Extraction Time | The duration the fiber is exposed to the sample or its headspace. | 15-60 minutes | Must be sufficient to allow equilibrium to be reached for quantitative analysis. |

| pH Adjustment | Modification of the sample's pH before extraction. | Acidification (e.g., to pH 2-3) | Converts carboxylates to their more volatile protonated acid forms, enhancing extraction efficiency. |

| Salting-Out Effect | Addition of a salt (e.g., NaCl) to the sample. | Addition of 10-30% (w/v) NaCl | Decreases the solubility of organic analytes in the aqueous phase, promoting their transfer to the headspace. nih.gov |

Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed from the fiber and introduced into the GC column for separation and subsequent detection, typically by mass spectrometry (MS). researchgate.net

Saponification and Derivatization for Analysis

For the analysis of total fatty acid content, including this compound that may be present in esterified forms (e.g., in triglycerides or other complex lipids), a saponification step is required. Saponification is a base-catalyzed hydrolysis process that liberates the fatty acids from their lipid backbone. The procedure typically involves heating the sample in an alkaline solution, such as potassium hydroxide (B78521) (KOH) in methanol. After hydrolysis, the solution is acidified to protonate the resulting fatty acid salts, converting them into their free fatty acid form, which can then be extracted into an organic solvent.

Free fatty acids, including this compound, are polar and often not volatile enough for direct analysis by gas chromatography (GC). sigmaaldrich.com Their polarity can lead to poor peak shape and adsorption onto the GC column. sigmaaldrich.com Therefore, a derivatization step is essential to convert them into more volatile and less polar esters, most commonly fatty acid methyl esters (FAMEs). sigmaaldrich.com

Several reagents are used for this esterification process:

Boron trifluoride-methanol (BF3-Methanol): This is a widely used and effective reagent. The sample is heated with BF3-Methanol, which acts as a catalyst for the rapid and quantitative conversion of free fatty acids to their corresponding FAMEs. researchgate.net

Trimethylsulfonium hydroxide (TMSH): TMSH is a reagent that allows for simultaneous hydrolysis and methylation in a single step, often directly in the GC injector port (on-line derivatization). This method is fast and minimizes sample handling. mdpi.com

Silylating agents (e.g., BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize the carboxyl group of fatty acids to form trimethylsilyl (B98337) esters. This method is also effective for GC analysis. unipi.it

The derivatization process neutralizes the polar carboxyl group, significantly increasing the volatility of the fatty acid and making it amenable to GC-MS analysis. sigmaaldrich.com This allows for separation based on properties like boiling point and degree of unsaturation. sigmaaldrich.com

Table 2: Comparison of Common Derivatization Reagents for Fatty Acids

| Reagent | Reaction | Advantages | Disadvantages |

| BF3-Methanol | Acid-catalyzed esterification | Highly effective and quantitative for FAMEs formation. researchgate.net | Requires heating and subsequent extraction steps. |

| TMSH | Base-catalyzed transesterification | Fast, single-step, can be automated for high-throughput analysis. mdpi.com | Requires pyrolytic conditions of a GC inlet. mdpi.com |

| BSTFA | Silylation | Forms stable derivatives, effective for compounds with active hydrogens. unipi.it | Can be sensitive to moisture. |

Advanced Metabolomics Approaches in this compound Studies

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. mdpi.com Advanced metabolomics approaches, particularly those utilizing mass spectrometry coupled with chromatography, are powerful tools for studying the role of specific compounds like this compound in various biological processes. These studies can be broadly categorized as untargeted or targeted. cambridge.org

Untargeted metabolomics provides a global, unbiased snapshot of the metabolome. In this approach, analytical platforms like GC-MS or liquid chromatography-mass spectrometry (LC-MS) are used to detect as many metabolites as possible in a sample. cambridge.org The resulting complex datasets are then analyzed using multivariate statistical methods (e.g., Principal Component Analysis, PCA) to identify patterns and discover potential biomarkers that differ between experimental groups. mdpi.com this compound might be identified as part of a larger metabolic signature associated with a specific diet, disease state, or microbial activity.

Targeted metabolomics , in contrast, focuses on the precise measurement of a predefined set of metabolites, such as a panel of short- and medium-chain fatty acids that includes this compound. cambridge.orgnih.gov This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. Targeted analyses are often used to validate findings from untargeted studies or to quantify known biomarkers. nih.gov For instance, a targeted assay could be developed to measure the concentration of this compound in fecal samples to study its relationship with gut microbiota composition. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in metabolomics for the analysis of volatile and semi-volatile compounds. cambridge.org Its high chromatographic resolution, reproducibility, and extensive, standardized mass spectral libraries make it highly suitable for the reliable identification and quantification of derivatized fatty acids like this compound methyl ester. cambridge.org

Table 3: Metabolomics Platforms for this compound Analysis

| Platform | Sample Preparation | Analytes Detected | Strengths |

| GC-MS | Derivatization to increase volatility (e.g., methylation, silylation) is required. uoguelph.ca | Volatile and semi-volatile compounds, including fatty acids, organic acids, and amino acids. cambridge.org | High separation efficiency, robust, reproducible, extensive spectral libraries for confident identification. cambridge.org |

| LC-MS | Often requires less sample preparation than GC-MS. | A wide range of analytes, including non-volatile and polar compounds like lipids and peptides. mdpi.com | Broad analyte coverage, suitable for compounds not amenable to GC. cambridge.org |

The integration of data from these advanced analytical platforms with sophisticated bioinformatics tools allows researchers to place this compound within the context of broader metabolic networks, uncovering its connections to various physiological and pathological pathways. mdpi.com

Synthesis and Derivatization of 3 Methyloctanoic Acid for Research Applications

Chemical Synthesis Methodologies

The synthesis of specific enantiomers of 3-methyloctanoic acid relies heavily on asymmetric synthesis, a field of organic chemistry dedicated to the stereoselective production of chiral compounds. wikipedia.org These methods are essential for obtaining enantiomerically pure materials, which are often required to elucidate stereospecific interactions in biological systems.

Asymmetric synthesis provides a direct route to enantiomerically enriched products, often minimizing the need for challenging resolution steps. irb.hr For molecules like this compound, this typically involves either substrate-controlled, auxiliary-controlled, or catalyst-controlled stereoselection. A prominent strategy involves the use of a chiral auxiliary, which is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. wikipedia.org

While direct asymmetric synthesis is often preferred, classical resolution remains a viable method for separating enantiomers. This approach involves reacting a racemic mixture of this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties (e.g., solubility, boiling point), can be separated by conventional techniques such as fractional crystallization or chromatography. Once separated, the resolving agent is cleaved to yield the individual, enantiomerically pure (or enriched) (R)-3-methyloctanoic acid and (S)-3-methyloctanoic acid. Common resolving agents for carboxylic acids include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine.

Another advanced resolution technique involves derivatization of the enantiomers to form diastereomeric esters or amides, which can then be separated using high-performance liquid chromatography (HPLC) on a standard achiral stationary phase.

Chiral auxiliary-mediated synthesis is a powerful and widely used strategy for preparing chiral carboxylic acids. In this approach, a prochiral starting material is covalently attached to a chiral auxiliary. The inherent chirality of the auxiliary then directs a subsequent stereocenter-forming reaction, such as alkylation, to proceed with high diastereoselectivity.

A highly effective and analogous application is the synthesis of the structurally similar 4-methyloctanoic acid using pseudoephedrine as the chiral auxiliary. In this methodology, (+)-(1S,2S)-pseudoephedrine is first acylated to form the corresponding amide. The α-proton of this amide is then selectively removed by a strong base like lithium diisopropylamide (LDA) to form a chiral lithium enolate. This enolate is stabilized by chelation to the lithium ion, creating a rigid structure that blocks one face of the enolate. Subsequent alkylation with an appropriate electrophile (e.g., an alkyl halide) occurs from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereocontrol. nih.gov Finally, the chiral auxiliary is removed by hydrolysis, typically under acidic or basic conditions, to release the enantiomerically enriched carboxylic acid and recover the auxiliary for reuse. wikipedia.orgnih.gov

Common chiral auxiliaries used in asymmetric alkylations include:

Pseudoephedrine and Pseudoephenamine: Highly effective for the synthesis of α-branched and α,α-disubstituted carboxylic acids, often providing excellent stereocontrol. nih.gov

Evans' Oxazolidinones: Widely used auxiliaries that provide high levels of diastereoselectivity in alkylation, aldol (B89426), and conjugate addition reactions. wikipedia.org

SAMP/RAMP Hydrazines: Used to form chiral hydrazones from aldehydes and ketones, enabling highly diastereoselective α-alkylation.

| Chiral Auxiliary | Typical Application | Key Features |

| Pseudoephedrine | Asymmetric α-alkylation of carboxylic acids | High diastereoselectivity, recoverable auxiliary, well-established methodology. |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | Excellent stereocontrol, predictable stereochemical outcome. wikipedia.org |

| Pseudoephenamine | Asymmetric alkylation | Similar to pseudoephedrine but can offer enhanced diastereoselectivity, particularly in forming quaternary centers. nih.gov |

| SAMP/RAMP | Asymmetric α-alkylation of ketones/aldehydes | Provides access to chiral carbonyl compounds which can be precursors to acids. |

Enantioselective synthesis aims to produce one enantiomer in excess over the other directly, often through catalysis. chemrxiv.org A key metric for success in this area is the enantiomeric excess (ee), which quantifies the purity of the chiral product. A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a molecule with structural similarities, highlights the power of this approach. The key step in this synthesis is the asymmetric hydrogenation of a C=C double bond using a chiral rhodium catalyst (Rh-Me-DuPHOS), which sets the stereocenter with very high enantiomeric excess. researchgate.net

For this compound, a similar strategy could involve the asymmetric hydrogenation of 3-methyl-2-octenoic acid or 3-methyleneoctanoic acid using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) with chiral phosphine (B1218219) ligands.

Determining the chiral purity (ee) is a critical step. Common analytical techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, but used for volatile derivatives of the acid (e.g., methyl esters).

NMR Spectroscopy with Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to an NMR sample, where they form diastereomeric complexes with the enantiomers. This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of ee.

Transitioning a synthetic route from a laboratory discovery to a process capable of producing gram-scale quantities for extensive research presents several challenges. chemrxiv.org A scalable process must be safe, cost-effective, and reproducible. Chiral auxiliary-based methods are often well-suited for research-quantity scale-up because they are stoichiometric reactions that tend to be reliable and high-yielding.

Key considerations for scalability include:

Reagent Cost and Availability: Expensive reagents or catalysts, especially those based on precious metals, can make a route impractical for larger scales. The cost and availability of the chiral auxiliary itself are also important factors.

Reaction Conditions: Extreme temperatures (e.g., -78 °C for LDA enolate formation), pressures, or the need for strictly anhydrous conditions can be difficult and costly to implement on a larger scale.

Purification: Chromatographic purification is often not feasible for multi-gram quantities. The ideal scalable process yields a product that can be purified by crystallization or distillation. The high crystallinity of amides derived from pseudoephedrine or pseudoephenamine can be an advantage, sometimes allowing for purification of the diastereomeric intermediate by crystallization before the final hydrolysis step. nih.gov

Safety and Waste: The use of hazardous reagents (e.g., pyrophoric bases like n-butyllithium) and the generation of significant waste streams must be carefully managed.

A synthesis designed for research quantities should aim for operational simplicity, avoiding overly complex or sensitive procedures to ensure that batches can be produced reliably as needed.

A plausible and well-documented synthetic route for producing enantiopure this compound is based on the chiral auxiliary approach analogous to the synthesis of 4-methyloctanoic acid.

Route Outline: Asymmetric Synthesis via Pseudoephedrine Auxiliary

Amide Formation: Propanoic acid is coupled to (+)-(1S,2S)-pseudoephedrine to form the corresponding chiral amide. This is typically achieved using a coupling agent like DCC (dicyclohexylcarbodiimide) or by converting the acid to its acid chloride first.

Diastereoselective Alkylation: The pseudoephedrine amide is treated with two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C to 0 °C). This generates the Z-enolate. The enolate is then alkylated by adding 1-bromopentane. The pentyl group adds to the α-carbon from the face opposite the sterically shielding phenyl group of the auxiliary, establishing the (R) or (S) configuration at the C3 position with high diastereoselectivity.

Auxiliary Cleavage: The resulting N-(3-methyloctanoyl)pseudoephedrine is hydrolyzed to release the target this compound. This is typically accomplished by heating with strong acid (e.g., sulfuric acid) or a strong base (e.g., potassium hydroxide), which cleaves the amide bond. This step also allows for the recovery of the chiral auxiliary.

| Step | Reagents and Conditions | Purpose | Typical Yield / Selectivity |

| 1. Amide Formation | Propionyl chloride, (+)-Pseudoephedrine, Pyridine, CH₂Cl₂ | Couple the prochiral acid unit to the chiral auxiliary. | >95% |

| 2. Alkylation | 1) LDA, THF, -78°C to 0°C; 2) 1-Bromopentane | Form the chiral enolate and perform diastereoselective alkylation. | 85-95% (Yield), >95% de |

| 3. Hydrolysis | 9 N H₂SO₄, Dioxane, 115°C | Cleave the auxiliary to release the final product. | >90% |

Note: Yields and selectivities are representative values based on analogous alkylation reactions using pseudoephedrine auxiliaries. nih.gov

Asymmetric Synthesis of Stereoisomers

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound involves targeted chemical modifications to introduce new functional groups or isotopes. These modifications are designed to imbue the parent molecule with novel properties, facilitating its use as a research tool.

The substitution of hydrogen with fluorine in bioactive molecules is a widely used strategy in drug discovery to modulate their physicochemical and biological properties. nih.govrsc.org Introducing fluorine can increase metabolic stability by strengthening the carbon-fluorine bond against enzymatic cleavage, enhance bioavailability by increasing lipophilicity, and alter binding affinities to biological targets. nih.govmdpi.com

The primary research utility of such fluoro-analogs lies in their ability to act as metabolic probes and potential enzyme inhibitors. A fluorinated fatty acid can be used to:

Block Metabolic Pathways: Fluorine substitution at a site of enzymatic oxidation (e.g., omega- or beta-oxidation) can inhibit the metabolic process, allowing researchers to study the resulting downstream effects. mdpi.com

Enhance Receptor/Enzyme Interactions: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger or more selective interactions with biological targets. nih.gov

Serve as ¹⁹F NMR Probes: The fluorine atom provides a unique nuclear magnetic resonance (NMR) signal, enabling the use of ¹⁹F NMR spectroscopy to study the molecule's binding environment and conformational changes within a biological system. stanford.edu

Table 1: Comparison of this compound and a Potential Fluoro-analog This table is illustrative, based on general principles of fluorination.

| Property | This compound | 8-fluoro-3-methyloctanoic acid | Research Implication |

|---|---|---|---|

| Chemical Formula | C₉H₁₈O₂ | C₉H₁₇FO₂ | Introduction of fluorine atom. |

| Metabolic Stability | Susceptible to standard fatty acid oxidation. | Potentially resistant to omega-oxidation. | Allows for the study of specific metabolic pathways by blocking degradation. |

| Lipophilicity | Moderate | Increased | May alter membrane permeability and protein binding characteristics. |

| Analytical Handle | Standard MS, NMR. | Can be detected by ¹⁹F NMR. | Enables specialized spectroscopic studies of its interaction with biological systems. |

The introduction of amino or N-methylated amino groups into a carboxylic acid structure is a common strategy to create peptidomimetics or prodrugs with improved pharmacological profiles. researchgate.neteurekaselect.com By converting the carboxylic acid of this compound into an amide with an amino acid or a methylated amine, derivatives can be synthesized that exhibit enhanced stability, permeability, and biological activity. researchgate.netnih.gov

The synthesis of these derivatives typically involves standard peptide coupling reactions. The carboxyl group of this compound is activated, for example, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with the desired amino acid methyl ester or amine. nih.govnih.gov This creates a stable amide bond.

The pharmacological interest in such derivatives is significant:

Improved Bioavailability: Attaching amino acids can facilitate recognition by amino acid transporters in the gut, potentially increasing oral absorption. nih.gov

Enhanced Proteolytic Stability: N-methylation of peptide bonds is known to confer resistance to degradation by proteases, which can prolong the biological half-life of a compound. researchgate.neteurekaselect.com

Modified Biological Activity: The new functional group can alter the molecule's interaction with target receptors or enzymes. For example, creating conjugates of fatty acids with amino acids has been explored to develop novel anticancer or antimicrobial agents. mostwiedzy.plmdpi.com

Table 2: Potential Amino-Methylated Derivatives and Their Pharmacological Rationale

| Derivative Structure | Type of Modification | Pharmacological Rationale |

|---|---|---|

| 3-methyloctanoyl-glycine methyl ester | Amino acid ester conjugate | Improve solubility and cell permeability; may utilize peptide transporters for uptake. |

| N-methyl-3-methyloctanamide | Simple N-methylated amide | Increase stability against enzymatic hydrolysis (amidases). |

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. nih.govnih.gov By replacing one or more atoms in this compound with a stable (non-radioactive) heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can track the compound and its metabolites using mass spectrometry or NMR. isotope.com

The synthesis of isotopically labeled this compound can be achieved through various methods. For example, [1-¹³C]-3-methyloctanoic acid could be synthesized using a ¹³C-labeled cyanide (K¹³CN) as the carbon source for the carboxyl group in a reaction with a suitable alkyl halide precursor. nih.gov Labeling at other positions would require starting materials that already contain the isotope at the desired location. nih.govnih.gov

The primary application of these labeled compounds is in metabolic flux analysis. nih.gov A study on the metabolic fate of glyceryl tri[1,2,3,4-¹³C₄]-octanoate, a structurally similar medium-chain fatty acid, provides a clear example of the utility of this approach. In healthy individuals, the labeled octanoate (B1194180) was tracked to determine its primary metabolic routes. The key findings were:

Oxidation: A significant portion (42-62%) of the administered ¹³C-labeled octanoate was converted to ¹³CO₂ and exhaled, indicating it was rapidly used as an energy source through beta-oxidation. researchgate.net

Chain Elongation: A small but detectable fraction (<1%) of the ¹³C label was incorporated into long-chain fatty acids found in the plasma. This demonstrated that medium-chain fatty acids can be elongated by the body into longer fats, a crucial finding for understanding fatty acid metabolism. researchgate.net

By applying a similar stable isotope tracing methodology to this compound, researchers could precisely quantify its contribution to various metabolic pools, determine its rate of oxidation, and identify any potential conversion to other molecules. technologynetworks.com

Table 3: Application of Isotopic Labeling in a Metabolic Study of Octanoate Based on findings from a study using a ¹³C-labeled octanoate tracer. researchgate.net

| Metabolic Process | Analyte Measured | Finding | Research Significance |

|---|---|---|---|

| Oxidation | ¹³CO₂ in exhaled air | 42-62% of the tracer was oxidized. | Demonstrates the role of medium-chain fatty acids as a direct energy source. |

| Chain Elongation | ¹³C-enrichment in plasma long-chain fatty acids | <1% of the tracer was elongated. | Provides direct evidence for the conversion of medium-chain to long-chain fatty acids in vivo. |

Therapeutic and Biotechnological Research Applications of 3 Methyloctanoic Acid

Applications in Nutritional Therapies and Dietary Supplements Research

There is a lack of specific information regarding the use of 3-Methyloctanoic acid in nutritional therapies or as a component of dietary supplements. Research in this area tends to focus on more well-known fatty acids, such as omega-3 polyunsaturated fatty acids, for their health benefits. nih.gov While dietary supplements are a broad category of products, there is no indication from the reviewed literature that this compound is a current subject of investigation for this purpose. mdpi.commdpi.comdntb.gov.ua

Biotechnology and Industrial Applications

This compound, a branched-chain fatty acid, is gaining attention in biotechnological research for its potential as a precursor in the synthesis of novel biopolymers. These biopolymers, such as polyhydroxyalkanoates (PHAs), are of significant interest due to their biodegradability and potential to replace conventional plastics derived from petroleum. The incorporation of monomers like this compound can alter the physical properties of these bioplastics, opening up new avenues for their application in various industrial sectors.

Substrates for Biopolymer Production

The production of biopolymers, particularly polyhydroxyalkanoates (PHAs), by microbial fermentation is a key area of research. Microorganisms accumulate PHAs as intracellular carbon and energy storage granules, especially under nutrient-limiting conditions with an excess carbon source. The composition and properties of these PHAs can be tailored by manipulating the carbon source provided to the microorganisms.

While straight-chain fatty acids are common substrates, the use of branched-chain fatty acids like this compound is being explored to create PHAs with modified characteristics. The introduction of a methyl branch on the polymer backbone can disrupt the crystallinity of the resulting PHA, leading to materials with altered mechanical properties, such as increased flexibility and a lower melting point.

Research has shown that various bacteria, particularly species of Pseudomonas, are capable of incorporating a wide range of monomers into PHAs. frontiersin.org These bacteria possess metabolic pathways, such as the β-oxidation cycle, that can process fatty acids and convert them into suitable precursors for PHA synthesis. mdpi.com The specificity of the PHA synthase enzyme plays a crucial role in determining which monomers can be polymerized. frontiersin.org

The general metabolic pathway for the conversion of fatty acids into PHAs involves the following key steps:

Activation: The fatty acid is activated to its corresponding acyl-CoA derivative.

β-Oxidation: The acyl-CoA undergoes cycles of β-oxidation, which shortens the carbon chain and generates intermediates.

Conversion to 3-hydroxyacyl-CoA: Intermediates from the β-oxidation pathway are converted to (R)-3-hydroxyacyl-CoA monomers.

Polymerization: The PHA synthase enzyme polymerizes the (R)-3-hydroxyacyl-CoA monomers into the PHA polymer.

The table below summarizes the key enzymes involved in the biosynthesis of PHAs from fatty acid metabolism.

| Enzyme | Function | Pathway Involvement |

| Acyl-CoA Synthetase | Activates fatty acids to acyl-CoA | Fatty Acid Uptake |

| Acyl-CoA Dehydrogenase | Catalyzes the first step of β-oxidation | β-Oxidation |

| Enoyl-CoA Hydratase | Catalyzes the second step of β-oxidation | β-Oxidation |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the third step of β-oxidation | β-Oxidation |

| β-Ketothiolase | Catalyzes the final step of β-oxidation | β-Oxidation |

| PHA Synthase | Polymerizes (R)-3-hydroxyacyl-CoA monomers | PHA Synthesis |

Biofuels and Bioplastics Research

The versatility of PHAs extends to their potential use in the production of biofuels. Through processes like pyrolysis, PHAs can be broken down into smaller molecules that can be used as liquid fuels. The composition of the PHA monomer units influences the properties of the resulting biofuel. While research in this area is ongoing, the ability to produce PHAs from renewable feedstocks like this compound presents a sustainable alternative to fossil fuels.

In the realm of bioplastics, the incorporation of this compound into the PHA backbone is of particular interest for creating materials with tailored properties. Standard PHAs, such as poly(3-hydroxybutyrate) (PHB), can be brittle. Introducing branched monomers can lead to copolymers with improved flexibility and toughness, expanding their range of applications.

The table below illustrates the potential impact of incorporating branched-chain monomers on the properties of PHAs.

| Property | Effect of Branched-Chain Monomer Incorporation | Rationale |

| Crystallinity | Decrease | The methyl branch disrupts the regular packing of polymer chains. |

| Melting Point (Tm) | Decrease | Reduced crystallinity leads to a lower melting temperature. |

| Glass Transition Temperature (Tg) | Decrease | Increased chain mobility due to the presence of branches. |

| Flexibility | Increase | The less crystalline structure allows for greater polymer chain movement. |

| Tensile Strength | May Decrease | Disruption of the crystalline structure can lead to lower strength. |

Use in Materials Science Research

In materials science, the focus is on developing novel materials with specific functionalities. The ability to tailor the properties of bioplastics by incorporating monomers like this compound is a significant area of research. These customized biopolymers can be investigated for a variety of applications, from biodegradable packaging to biomedical devices.

The presence of a methyl group in this compound can influence the surface properties of the resulting PHA, potentially affecting its hydrophobicity and biocompatibility. These are critical factors for applications in the medical field, such as in tissue engineering scaffolds or drug delivery systems.

Furthermore, the chemical structure of this compound offers possibilities for further chemical modification of the resulting biopolymer. The methyl group can serve as a site for attaching other functional groups, leading to the creation of "functionalized" bioplastics with unique chemical and physical properties. This opens up a vast design space for materials scientists to develop advanced and sustainable materials.

Forensic Science Research Involving 3 Methyloctanoic Acid

Identification of Human Odor Biomarkers

Human scent is a complex amalgamation of numerous volatile organic compounds (VOCs) released from the skin, breath, and other bodily fluids. researchgate.netmdpi.com The specific composition and concentration of these VOCs are influenced by a combination of factors including genetics, diet, metabolism, and the microbiome of an individual's skin. nih.gov This results in a chemical signature that can be characteristic of an individual. nih.gov